1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with ethyl and ethoxy groups, along with a phenoxy group containing a chlorine atom. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with ethylene oxide under basic conditions to form 2-(4-chloro-3-ethylphenoxy)ethanol.
Etherification: The phenoxy intermediate is then reacted with another equivalent of ethylene oxide to form 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol.
Piperazine Substitution: The final step involves the reaction of 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol with 4-ethylpiperazine under acidic conditions to form the desired compound.
Oxalate Formation: The compound is then converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
- 1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate
Comparison:
- Structural Differences: The presence of different substituents (e.g., chlorine vs. bromine) on the phenoxy group.
- Unique Properties: 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid may exhibit unique biological activities and chemical reactivity due to its specific substituents.
Properties
IUPAC Name |
1-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O2.C2H2O4/c1-3-16-15-17(5-6-18(16)19)23-14-13-22-12-11-21-9-7-20(4-2)8-10-21;3-1(4)2(5)6/h5-6,15H,3-4,7-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOYHNMQEKJJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCN2CCN(CC2)CC)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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